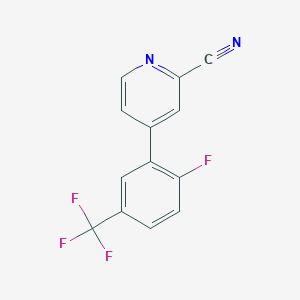

4-(2-Fluoro-5-trifluoromethylphenyl)pyridine-2-carbonitrile

描述

4-(2-Fluoro-5-trifluoromethylphenyl)pyridine-2-carbonitrile is an organic compound with the molecular formula C13H6F4N2. It is a fluorinated pyridine derivative, characterized by the presence of both fluoro and trifluoromethyl groups on the phenyl ring, which are known to impart unique chemical and physical properties to the compound .

准备方法

The synthesis of 4-(2-Fluoro-5-trifluoromethylphenyl)pyridine-2-carbonitrile typically involves the reaction of 2-fluoro-5-trifluoromethylbenzaldehyde with 2-cyanopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

化学反应分析

4-(2-Fluoro-5-trifluoromethylphenyl)pyridine-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

4-(2-Fluoro-5-trifluoromethylphenyl)pyridine-2-carbonitrile has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

作用机制

The mechanism of action of 4-(2-Fluoro-5-trifluoromethylphenyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The presence of fluoro and trifluoromethyl groups enhances its ability to interact with biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

相似化合物的比较

4-(2-Fluoro-5-trifluoromethylphenyl)pyridine-2-carbonitrile can be compared with other fluorinated pyridine derivatives, such as:

- 2-Fluoro-5-(trifluoromethyl)pyridine

- 4-Fluoro-2-(trifluoromethyl)pyridine

- 3-Fluoro-5-(trifluoromethyl)pyridine

These compounds share similar structural features but differ in the position of the fluoro and trifluoromethyl groups on the pyridine ring. The unique positioning of these groups in this compound imparts distinct chemical and physical properties, making it suitable for specific applications .

生物活性

4-(2-Fluoro-5-trifluoromethylphenyl)pyridine-2-carbonitrile is a fluorinated pyridine derivative with the molecular formula C13H6F4N2. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. The unique structural features, including the presence of fluoro and trifluoromethyl groups, contribute to its chemical properties and biological interactions.

- Molecular Formula : C13H6F4N2

- Molar Mass : 266.19 g/mol

- Density : 1.40 g/cm³ (predicted)

- Boiling Point : 333.9 °C (predicted)

- pKa : -1.74 (predicted)

These properties indicate a stable compound with significant lipophilicity, which is often associated with enhanced biological activity.

The mechanism of action of this compound involves its interaction with various biological targets, potentially modulating their activity. The fluorinated groups enhance the compound's binding affinity to target proteins, which may include enzymes and receptors involved in cancer progression and microbial resistance.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that fluorinated derivatives can enhance the potency against both Gram-positive and Gram-negative bacteria, as well as fungi. The incorporation of fluorine atoms has been linked to improved interactions with bacterial cell membranes and metabolic pathways.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. For example, it has been evaluated in various cancer cell lines, showing potential cytotoxic effects comparable to established chemotherapeutics like cisplatin. The presence of trifluoromethyl groups is believed to play a crucial role in enhancing the compound's ability to inhibit tumor growth by interfering with specific signaling pathways associated with cancer cell proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Model/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 10 | |

| Anticancer | MCF-7 (breast cancer) | 15 | |

| Anticancer | HepG2 (liver cancer) | 12 | |

| Antifungal | A. fumigatus | 20 |

These findings highlight the compound's diverse biological activities, warranting further investigation into its therapeutic potential.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 2-fluoro-5-trifluoromethylbenzaldehyde with 2-cyanopyridine under basic conditions (e.g., potassium carbonate in DMF). This method allows for the efficient production of the compound while retaining its biological activity.

Comparative Analysis

When compared to other fluorinated pyridine derivatives, such as 2-Fluoro-5-(trifluoromethyl)pyridine and 3-Fluoro-5-(trifluoromethyl)pyridine, this compound exhibits distinct advantages due to its unique substitution pattern, which enhances both chemical stability and biological efficacy.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(2-fluoro-5-trifluoromethylphenyl)pyridine-2-carbonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or Suzuki-Miyaura coupling. For example, chloropyridine intermediates (e.g., 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile) can undergo fluorination using phosphoryl chloride (POCl₃) or ammonium acetate to introduce fluorine/trifluoromethyl groups . Optimization involves controlling reaction temperature (80–120°C), solvent polarity (DMF or THF), and stoichiometry of fluorinating agents. Purity is verified via HPLC with UV detection (λ = 254 nm).

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish structural isomers of this compound?

- Methodological Answer :

- ¹⁹F NMR : Differentiates fluorine environments; the trifluoromethyl (-CF₃) group shows a singlet at δ ≈ -60 ppm, while the ortho-fluorophenyl group appears as a doublet (J = 8–12 Hz) near δ ≈ -110 ppm .

- High-resolution MS : Confirms molecular ion [M+H]⁺ at m/z 281.06 (calculated for C₁₃H₇F₄N₂). Isotopic patterns distinguish nitrile (-CN) from other functional groups .

- IR : The nitrile group exhibits a sharp peak at ~2230 cm⁻¹, while C-F stretches appear at 1100–1250 cm⁻¹ .

Advanced Research Questions

Q. What strategies resolve contradictions in reported enzyme inhibition data (e.g., xanthine oxidase vs. monoamine oxidase)?

- Methodological Answer : Discrepancies may arise from assay conditions (pH, substrate concentration) or enzyme isoforms. For xanthine oxidase (XO) inhibition, use recombinant human XO at pH 7.4 with xanthine as a substrate, monitoring uric acid production at 295 nm. Compare IC₅₀ values with positive controls (e.g., allopurinol). For MAO inhibition, employ mitochondrial fractions and measure H₂O₂ generation via fluorometric assays . Cross-validate using knockout cell lines to isolate target specificity.

Q. How does the compound’s metabolic stability vary across species, and what factors influence N-glucuronidation?

- Methodological Answer : Metabolic stability is assessed using liver microsomes (human vs. rodent). Incubate the compound with UDP-glucuronic acid (UDPGA) and monitor N-glucuronide formation via LC-MS/MS. Human liver microsomes show higher glucuronidation rates due to UGT1A9 isoform activity, while rodents exhibit slower kinetics. Co-incubation with β-glucuronidase confirms metabolite identity .

Q. What crystallographic insights support structure-based drug design for this compound?

- Methodological Answer : Single-crystal X-ray diffraction reveals a monoclinic P2₁/n space group with unit cell parameters a = 9.5219 Å, b = 13.8808 Å, c = 12.1140 Å, and β = 97.829°. The trifluoromethyl group adopts a coplanar orientation with the pyridine ring, enhancing π-π stacking with hydrophobic enzyme pockets. Hydrogen bonding between the nitrile group and active-site residues (e.g., Arg310 in XO) is critical for binding .

Q. Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values for xanthine oxidase inhibition?

- Methodological Answer : Variability arises from enzyme sources (purified vs. crude extracts) and assay protocols. Standardize using recombinant human XO (≥95% purity) and pre-incubate the enzyme with the inhibitor for 15 minutes. Use a fixed xanthine concentration (50 μM) and measure initial reaction rates. Statistical analysis (ANOVA with Tukey’s post-hoc test) identifies outliers .

Q. Methodological Tables

属性

IUPAC Name |

4-[2-fluoro-5-(trifluoromethyl)phenyl]pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6F4N2/c14-12-2-1-9(13(15,16)17)6-11(12)8-3-4-19-10(5-8)7-18/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMEVZRKSDFPDAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C2=CC(=NC=C2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。